Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride
Übersicht
Beschreibung
“Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1881321-33-0 . It has a molecular weight of 294.78 . The compound appears as a yellow powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4;/h8-9,13H,5-7H2,1-4H3,(H,14,16);1H
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound is a yellow powder . It’s recommended to be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride is utilized in asymmetric synthesis. For instance, CIS-(3 R,4 R)- N-( TERT-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of CP-690550 (a potent protein kinase inhibitor), is prepared via an asymmetric approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with an overall yield of 49% (Hao, Liu, Zhang, & Chen, 2011).
Chiral Intermediate Synthesis
Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride plays a role in the synthesis of important chiral intermediates. Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, is synthesized from L-aspartic acid using a process involving selective methylation, Boc-protection, acylation, reduction, and oxidization, with an overall yield of about 41% (Xingxian, 2012).
Novel Inhibitor Development
The compound is integral in synthesizing novel inhibitors. For example, novel (4-piperidinyl)-piperazine derivatives synthesized as ACC1/2 non-selective inhibitors utilize the fluorine substituted tert-butoxycarbonyl group, showing potent inhibitory activities in enzyme-assay and cell-based assays and reduction of hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).
Synthesis of Oxindoles
This compound is also used in the synthesis of oxindoles, a significant class of compounds in medicinal chemistry. It is involved in the Palladium-catalyzed C-H functionalization method for oxindole synthesis, a technique valuable for medicinal chemistry synthesis (Magano, Kiser, Shine, & Chen, 2014).
Hydroxylation Studies
It is used in hydroxylation studies, such as the diastereoselective hydroxylation of 6-substituted piperidin-2-ones. This methodology has been developed for the efficient synthesis of (2S,5R)-5-hydroxylysine and related alpha-amino acids, showcasing its utility in amino acid synthesis (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H303 and H320 . This indicates that it may be harmful if swallowed and causes eye irritation . The precautionary statements P305+351+338 are also associated with this compound , which recommend rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4;/h8-9,13H,5-7H2,1-4H3,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGXOXJTPVIHPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.